molecular formula C27H46O4 B12373021 3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3

Cat. No.: B12373021
M. Wt: 437.7 g/mol
InChI Key: ITZYGDKGRKKBSN-WNOXKDKUSA-N
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Description

Compound 3, also known as triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Triazoles are a class of compounds that have gained significant attention due to their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Chemical Reactions Analysis

Types of Reactions

Triazoles undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazolium salts, while reduction can produce dihydrotriazoles .

Scientific Research Applications

Triazoles have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triazoles varies depending on their specific application. In antifungal drugs, triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .

Comparison with Similar Compounds

Triazoles can be compared with other nitrogen-containing heterocycles, such as:

    Imidazoles: Both triazoles and imidazoles have antifungal properties, but triazoles generally exhibit broader-spectrum activity.

    Pyrroles: Pyrroles are another class of five-membered heterocycles, but they contain only one nitrogen atom. Triazoles are more versatile in terms of chemical reactivity and applications.

    Tetrazoles: Tetrazoles contain four nitrogen atoms and are used in pharmaceuticals and materials science.

Triazoles are unique due to their high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making them valuable in various scientific and industrial applications .

Biological Activity

3Alpha,7Alpha-Dihydroxycoprostanic Acid-d3 is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and gut health. This compound is synthesized from coprostanol and is involved in the regulation of bile acid synthesis, which is crucial for digestion and absorption of dietary fats. Recent studies have highlighted its potential therapeutic applications and mechanisms of action.

Biological Functions

Bile Acid Synthesis
this compound is primarily recognized for its role in bile acid metabolism. Bile acids are essential for emulsifying fats in the intestine, facilitating their absorption. The synthesis of bile acids from cholesterol involves several enzymatic steps, where this compound acts as an intermediate or product, influencing the overall bile acid pool and homeostasis in the liver .

Gut Microbiota Modulation
Research indicates that bile acids, including this compound, can modulate gut microbiota composition. This modulation affects not only digestion but also systemic metabolic processes. Changes in gut microbiota due to bile acid variations have been linked to conditions such as obesity and metabolic syndrome .

Case Study 1: Impact on Lipid Metabolism

A study examined the effects of this compound on lipid profiles in animal models. The results demonstrated a significant reduction in serum triglycerides and cholesterol levels following administration of this compound. This suggests its potential as a therapeutic agent for managing dyslipidemia .

Case Study 2: Gut Health and Inflammation

In a model of colitis, the administration of this compound resulted in decreased inflammatory markers and improved gut barrier function. The study utilized histological analysis and cytokine profiling to assess the anti-inflammatory properties of this bile acid derivative .

Regulation of Inflammatory Pathways
The compound has been shown to influence various signaling pathways associated with inflammation. Specifically, it modulates the expression of pro-inflammatory cytokines through activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This action contributes to its protective effects against intestinal inflammation .

Interaction with Gut Microbiota
this compound promotes the growth of beneficial gut bacteria while inhibiting pathogenic strains. This selective pressure can lead to improved gut health and metabolic outcomes, as a balanced microbiome is critical for maintaining homeostasis within the host .

Data Summary

Biological Activity Effect Observed Study Reference
Lipid MetabolismDecreased triglycerides and cholesterol
Anti-inflammatory EffectsReduced cytokine levels
Gut Microbiota ModulationEnhanced growth of beneficial bacteria

Properties

Molecular Formula

C27H46O4

Molecular Weight

437.7 g/mol

IUPAC Name

(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3

InChI Key

ITZYGDKGRKKBSN-WNOXKDKUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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